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Abstract

4'-lodoacetophenone is a pivotal synthetic intermediate in the fields of medicinal chemistry,
organic synthesis, and materials science. Its unique electronic and steric properties, conferred
by the presence of an electron-withdrawing acetyl group and a readily displaceable iodo group
on a benzene scaffold, make it an exceptionally versatile building block. This technical guide
provides a comprehensive overview of the physical and chemical properties of 4'-
lodoacetophenone, detailed experimental protocols for its synthesis and key transformations,
and a summary of its significant applications in research and development.

Core Physical and Chemical Properties

4'-lodoacetophenone is a pale brown to brown crystalline solid at room temperature. It is
sensitive to light and should be stored in a dark, dry place. While some sources suggest it is
easily soluble in water, this is inconsistent with the general properties of aryl halides; it is
practically insoluble in water but soluble in a range of common organic solvents such as
ethanol, ethyl acetate, and chlorinated solvents.

Physical Properties
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The key physical properties of 4'-lodoacetophenone are summarized in the table below for
quick reference.

Property Value Reference(s)
Molecular Formula CsH7IO [1112][3]
Molecular Weight 246.05 g/mol [1][4][5]

CAS Number 13329-40-3 [1][3][6]
Appearance Pale brown to brown crystalline 1]

powder

Melting Point 82-84 °C [4][5][7]
Boiling Point 142-144 °C at 12 Torr [1]

Density ~1.74 g/cm?3 (estimated) [1]

Solubil Insoluble in water; Soluble in
olubility .
common organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4'-
lodoacetophenone. The following tables summarize its key spectral features.

H NMR (400 MHz, CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.84 d, J=8.5 Hz 2H Ar-H ortho to C=0
7.66 d, J=8.5 Hz 2H Ar-H ortho to |
2.57 S 3H -CHs

13C NMR (CDCls)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3667820.htm
https://www.fishersci.ca/shop/products/4-iodoacetophenone-98-thermo-scientific-1/p-7023349
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13329403&Mask=200
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3667820.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/357804
https://www.sigmaaldrich.com/HK/zh/product/aldrich/357804
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3667820.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13329403&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=13329-40-3
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3667820.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/357804
https://www.sigmaaldrich.com/HK/zh/product/aldrich/357804
https://www.sigmaaldrich.com/SG/en/product/aldrich/357804
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3667820.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3667820.htm
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/product/b082248?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assighment
197.5 C=0
138.0 Ar-C
136.5 Ar-C
129.8 Ar-C
101.5 Ar-C
26.6 -CHs

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
~1680 Strong C=0 (Aryl ketone) stretch
~3000-2850 Medium C-H (aliphatic) stretch
~1580 Medium-Strong C=C (aromaitic) stretch
820 Strong C-H (p??tra-disubstituted
aromatic) bend

~530 Medium C-I stretch

Mass Spectrometry (Electron lonization - EI)
m/z Relative Intensity Assignment
246 ~60% [M]* (Molecular lon)
231 100% (Base Peak) [M-CHs]+
104 ~20% [M-1]*
43 ~40% [CHsCOJ*
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Chemical Reactivity and Applications

The reactivity of 4'-lodoacetophenone is dominated by the carbon-iodine bond, which is
susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an
invaluable precursor for the synthesis of complex organic molecules.

Key Applications Include:

o Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of bioactive
compounds, including potential anticancer agents (such as quinoline-based derivatives),
anti-inflammatory drugs, and analgesics.

e Cross-Coupling Reactions: It is a common substrate in Suzuki, Heck, Sonogashira, and Stille
coupling reactions to form new carbon-carbon bonds.[8][9]

» Materials Science: Used in the development of advanced materials such as polymers and
organic electronic components where a functionalized aromatic core is required.

Agrochemicals: It is a building block for certain pesticides and crop protection agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4'-
lodoacetophenone and its application in key chemical transformations.

Synthesis of 4'-lodoacetophenone

A common laboratory-scale synthesis involves the iodination of acetophenone. An alternative
method is the oxidation of a corresponding tertiary alcohol.

Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol

e Reaction Setup: In a 2 mL reaction vial, add 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol),
AgNOs (1.6 mg, 3 mol%), Bi(OTf)s (6 mg, 3 mol%), and K2S20s (245.8 mg, 3 eq).

o Solvent Addition: Add a 2 wt% DAPGS-750-M aqueous solution (0.6 mL, 0.5 M).
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» Reaction Execution: Cover the reaction vial and stir the mixture vigorously at room
temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

» Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).

 Purification: Combine the organic phases and concentrate using a rotary evaporator. Purify
the resulting residue by column chromatography on silica gel (eluent: petroleum ether:ethyl
acetate = 20:1) to yield 4'-lodoacetophenone.

Workflow for the Synthesis of 4'-lodoacetophenone

Add Aqueous Stir at Room Extract with Concentrate and Purify 4-lodoacetophenone
Solvent Temperature Ethyl Acetate (Column Chromatography) P

Combine Reactants:
2-(4-iodophenyl)propan-2-ol
AgNOs, Bi(OTf)3, K2S20s

Click to download full resolution via product page

Synthesis of 4'-lodoacetophenone Workflow

Heck-Mizoroki Reaction

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide
and an alkene.

Protocol: Heck Coupling of 4'-lodoacetophenone with Acrylic Acid

e Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add 4'-
iodoacetophenone (246 mg, 1.0 mmol), acrylic acid (100 pL, 1.5 mmol), sodium carbonate
(318 mg, 3.0 mmol), and palladium(ll) chloride (2 mg, 0.01 mmol).

¢ Solvent Addition: Add 5 mL of water.

o Reaction Execution: Heat the reaction mixture to approximately 100 °C and stir until the 4'-
iodoacetophenone is completely consumed (monitor by TLC, typically ~1 hour).

o Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M aqueous HCl to a
pH of ~1.
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« Isolation: The product, (E)-4-acetylcinnamic acid, will precipitate. Collect the solid by vacuum
filtration, wash with cold water, and dry.

Heck Reaction Experimental Workflow

Heat to 100°C Cool to Room Acidify with Collect Product via Precipitated Product:
and Stir (~1 hr) Temperature 1MHCI Vacuum Filtration (E)-4-acetylcinnamic acid

Combine Reagents:
4'-lodoacetophenone
Acrylic Acid, Na2COs, PdCl2
in Water

Click to download full resolution via product page

Heck Reaction Workflow

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron
compound with an organohalide using a palladium catalyst.

Protocol: Suzuki Coupling of 4'-lodoacetophenone with Phenylboronic Acid

e Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon),
dissolve 4'-iodoacetophenone (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol),
and a palladium catalyst (e.g., Pd(PPhs)as, 3-5 mol%).

» Solvent and Base Addition: Add a suitable solvent (e.g., 10 mL of a 2:1 mixture of DME and
water) and a base (e.g., Na2COs, 2.0 mmol).

» Degassing: Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

e Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the
starting material is consumed (monitor by TLC).

e Work-up: Cool the reaction to room temperature and add 20 mL of water. Extract the
agueous layer with ethyl acetate (3 x 15 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, and
concentrate under reduced pressure. Purify the crude product by column chromatography or
recrystallization to yield 4-acetylbiphenyl.
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Suzuki Coupling Experimental Workflow

Camtiien SEilmk R ‘Add Solvent ) Heat to Reflux ‘Aqueous Work-up Purify by Chromatography Product:
4-lodoacetophenone and Base peoasi it and Stir and Extraction or Recrystallization 4-Acetylbiphenyl
Phenylboronic Acid, Pd Catalyst D pheny!

Click to download full resolution via product page
Suzuki Coupling Workflow

Safety Information

4'-lodoacetophenone is an irritant. It may cause skin, eye, and respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat, should be worn when handling this chemical. All manipulations should be performed in a
well-ventilated fume hood.

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1]

e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

4'-lodoacetophenone is a high-value chemical intermediate with broad applicability in modern
organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling
reactions, provides a reliable pathway to a diverse range of complex molecules. The
information and protocols provided in this guide serve as a comprehensive resource for
scientists and researchers leveraging this versatile building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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